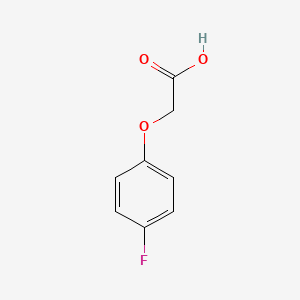

4-Fluorophenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIULCVFFJJYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193510 | |

| Record name | 4-Fluorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-79-8 | |

| Record name | 4-Fluorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 405-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorophenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorophenoxyacetic acid chemical properties and structure

An In-depth Technical Guide to 4-Fluorophenoxyacetic Acid: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and known mechanisms of this compound (4-FPA). This guide synthesizes critical data into accessible formats, details relevant experimental protocols, and visualizes key processes to facilitate further research and application.

Chemical Identity and Properties

This compound is a synthetic phenoxyacetic acid derivative. It is recognized for its role as a plant strengthener, enhancing the resistance of cereals to certain insect pests.[1][2] Its physical and chemical properties are summarized below.

Structural and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [3][4] |

| Synonyms | p-Fluorophenoxyacetic acid, (4-Fluorophenoxy)acetic acid | [3][4] |

| CAS Number | 405-79-8 | [4] |

| Molecular Formula | C₈H₇FO₃ | [3][5][6] |

| Molecular Weight | 170.14 g/mol | [3][5][6] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 104-104.5 °C | [1][4] |

Chemical Structure Identifiers

For computational and database referencing, the following structural identifiers are used for this compound (Table 2).

| Identifier | String | Reference(s) |

| SMILES | O=C(O)COC1=CC=C(F)C=C1 | [4][5] |

| InChI | InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | [3][4][5] |

| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [4][5] |

Predicted and Analogous Physicochemical Data

While experimental data for certain properties of 4-FPA are limited, predictions and data from structurally similar compounds provide valuable insights (Table 3). The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[7] Data for the closely related 4-chlorophenoxyacetic acid is included for comparison.

| Property | Value | Compound | Note | Reference(s) |

| Predicted logP (XlogP) | 1.6 | This compound | Computationally predicted | [7] |

| Experimental logP (log Kow) | 2.25 | 4-Chlorophenoxyacetic acid | Analog data | [8] |

| Experimental pKa | 3.56 | 4-Chlorophenoxyacetic acid | Analog data | [8] |

| Water Solubility | 957 mg/L at 25 °C | 4-Chlorophenoxyacetic acid | Analog data | [8] |

Synthesis and Experimental Protocols

This section outlines the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.

-

Reflux: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid salts (potassium carbonate and potassium chloride) and wash with a small amount of acetone.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, ethyl 4-fluorophenoxyacetate.

-

Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (B78521) (2 equivalents). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.

-

Precipitation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol-water mixture.[1]

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard single-pulse sequence. Key expected signals include peaks in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (B1212753) (-CH₂-) protons (approx. 4.6 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, may vary with solvent and concentration).

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. This will confirm the presence of the expected number of carbon environments.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-O-C stretch (Ether): Bands in the 1250-1000 cm⁻¹ region.

-

C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode to deprotonate the carboxylic acid.

-

Analysis: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 169.03. High-resolution mass spectrometry can be used to confirm the elemental composition.[7]

Mechanism of Action in Plants

This compound is known to protect cereal crops from piercing-sucking insects, such as the white-backed planthopper (Sogatella furcifera).[1][9] This effect is not mediated by canonical plant defense hormone pathways like those involving jasmonic or salicylic (B10762653) acid.[3][9] Instead, 4-FPA triggers a direct chemical defense mechanism.

Upon application, 4-FPA modulates the production of peroxidases, hydrogen peroxide (H₂O₂), and flavonoids within the plant cells.[3][9] This leads to the oxidative polymerization of flavonoids in the parenchyma cells of the plant's vascular tissues.[1] The resulting phenolic polymers create a physical barrier that impedes the insect's stylet from reaching the phloem to feed.[3][5] This mode of action enhances plant resistance, reduces insect populations, and can lead to increased crop yields.[1]

References

- 1. pnas.org [pnas.org]

- 2. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. plantae.org [plantae.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 8. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Induction of defense in cereals by this compound suppresses insect pest populations and increases crop yields in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Fluorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenoxyacetic acid (4-FPA) is a multifaceted molecule with distinct mechanisms of action in plant and mammalian systems. In the botanical realm, it functions as a potent plant defense elicitor, fortifying cereals against insect predation through a novel pathway independent of canonical hormonal signaling. This guide elucidates the intricate signaling cascade initiated by 4-FPA in plants, involving the strategic modulation of peroxidases, reactive oxygen species, and flavonoid metabolism, culminating in the formation of a physical barrier against pests. In stark contrast, the intrinsic activity of 4-FPA in mammalian cells is less defined. While a copper (II) complex incorporating a derivative of 4-FPA demonstrates significant anticancer properties by inducing DNA damage and apoptosis, the direct cellular and molecular effects of 4-FPA alone remain an area of limited investigation. This document provides a comprehensive overview of the established mechanism of 4-FPA in plants, summarizes the available data on its role as a component in a potential anticancer therapeutic, and furnishes detailed experimental protocols for the key assays cited, offering a valuable resource for researchers in both agricultural science and drug discovery.

Mechanism of Action in Plant Systems: A Novel Defense Pathway

This compound (4-FPA) has been identified as a "plant strengthener" that enhances the resistance of cereals, such as rice, wheat, and barley, to piercing-sucking insect pests.[1][2][3] Unlike many other chemical elicitors, 4-FPA does not operate by stimulating traditional hormonal defense signaling pathways involving jasmonic acid (JA), salicylic (B10762653) acid (SA), or ethylene (B1197577) (ET).[1] Instead, it triggers a unique defense mechanism characterized by the modulation of specific enzymatic and metabolic pathways.

Upon absorption by the plant, 4-FPA is rapidly converted to its metabolite, 4-fluorophenol (B42351) (4-FP).[1][2] This metabolic conversion initiates a signaling cascade that leads to an increase in the production of peroxidases and hydrogen peroxide (H₂O₂).[1][3] These components, in turn, directly trigger the polymerization of flavonoids.[1] The resulting flavonoid polymers are deposited in the parenchyma cells of the plant.[1][2] This deposition creates a physical barrier that impedes the stylets of piercing-sucking insects from reaching the phloem, thereby reducing their feeding capacity and survival rate.[1]

The following diagram illustrates the signaling pathway of 4-FPA in inducing plant defense:

Quantitative Data on Plant Defense Induction

The following table summarizes the quantitative effects of 4-FPA on plant defense parameters.

| Parameter | Plant Species | 4-FPA Concentration | Observed Effect | Reference |

| Insect Survival Rate | Rice | 5 mg L⁻¹ (in nutrient solution) | Significant reduction in white-backed planthopper (WBPH) nymph survival. | [1][2] |

| Root Mass | Rice | 0.5 - 5 mg L⁻¹ (in nutrient solution) | Dose-dependent decrease in root mass. | [1] |

| 4-FPA Accumulation | Rice Leaf Sheaths | 5 mg L⁻¹ (in nutrient solution) | Accumulation observed within 1 day, followed by a gradual decrease. | [1][2] |

| 4-FP Accumulation | Rice Leaf Sheaths | 5 mg L⁻¹ (in nutrient solution) | Detected 1 day post-exposure at approximately 22.5% of 4-FPA levels. | [1][2] |

This compound in Mammalian Systems: A Component of an Anticancer Complex

The primary focus of research on this compound in the context of mammalian cells has been its use as a ligand in a copper (II) complex, specifically [Cu(4-fh)(phen)(ClO₄)₂], where 4-fh is this compound hydrazide.[4][5] This complex has demonstrated selective cytotoxicity against various cancer cell lines.

The proposed mechanism of action for this copper complex involves the induction of DNA damage, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[5] This apoptotic process may be initiated by autophagy dysfunction.[5][6] The complex is believed to interact with DNA, causing breaks through the generation of reactive oxygen species (ROS).[5]

It is crucial to note that these anticancer effects are attributed to the copper complex as a whole, and there is a significant lack of publicly available data on the intrinsic cytotoxic or other pharmacological effects of this compound alone on mammalian cells. No definitive IC₅₀ values for 4-FPA against cancer cell lines have been found in the reviewed literature.

The workflow for investigating the anticancer properties of the copper (II) complex containing the 4-FPA derivative is depicted below:

Quantitative Data for the Copper (II) Complex

The following table presents the IC₅₀ values for the copper (II) complex containing this compound hydrazide against various cell lines.

| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| LNCaP | Hormone-responsive prostate cancer | 24 h | 12.3 ± 1.1 | 2.71 | [4] |

| LNCaP | Hormone-responsive prostate cancer | 48 h | 11.2 ± 1.2 | 2.22 | [4] |

| PC-3 | Androgen-independent prostate cancer | 24 h | 33.4 ± 1.1 | - | [4] |

| PC-3 | Androgen-independent prostate cancer | 48 h | 24.9 ± 1.1 | - | [4] |

| PNT-2 | Non-tumorigenic prostate | 24 h | 33.4 ± 1.1 | - | [4] |

| PNT-2 | Non-tumorigenic prostate | 48 h | 24.9 ± 1.1 | - | [4] |

| Sarcoma 180 | Sarcoma | 24 h | 4.16 | 4.77 | [7] |

| B16F10 | Melanoma | 24 h | 1.83 | >10 | [7] |

| C2C12 | Non-tumoral myocyte | 24 h | 19.85 | - | [7] |

Detailed Experimental Protocols

Peroxidase (POX) Activity Assay in Plant Tissue

This protocol outlines the measurement of POX activity in plant tissue via a spectrophotometric assay.[1][8][9][10]

a) Solutions:

-

Homogenization Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 6.0 at 20°C.

-

Peroxide Solution: 0.50% (w/w) Hydrogen Peroxide (H₂O₂) solution.

-

Pyrogallol Solution: 5% (w/v) Pyrogallol solution. Prepare fresh and keep on ice, protected from light.

-

Enzyme Dilution Buffer: Cold Phosphate Buffer.

b) Extraction:

-

Grind 0.5 g of plant tissue in a cold mortar and pestle using liquid nitrogen.

-

Suspend the ground tissue in 1.5 ml of homogenization buffer.

-

Centrifuge the suspension at 14,000 rpm for 30 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

c) Assay Procedure:

-

Prepare a reaction mix containing 14 mM potassium phosphate, 0.027% (v/v) hydrogen peroxide, and 0.5% (w/v) pyrogallol.

-

Equilibrate the reaction mix to 20°C in a spectrophotometer.

-

Add the enzyme extract (supernatant) to the reaction mix to a final concentration of 0.45–0.75 units/ml.

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The maximum rate is typically observed in the first minute.

Hydrogen Peroxide (H₂O₂) Quantification in Plant Tissue

This protocol describes the quantification of H₂O₂ in plant tissue.[2][3][4][5][6]

a) Reagents:

-

0.1% (w/v) Trichloroacetic acid (TCA).

-

10 mM Phosphate buffer, pH 7.0.

-

1 M Potassium iodide (KI).

b) Procedure:

-

Homogenize plant samples (leaves or roots) in 0.1% (w/v) TCA on ice.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Take a 0.5 ml aliquot of the supernatant and add it to 0.5 ml of 10 mM phosphate buffer (pH 7.0) and 1.0 ml of 1 M KI. Mix gently.

-

Measure the absorbance at 390 nm.

-

Quantify H₂O₂ levels by comparing the absorbance to a standard curve prepared with known H₂O₂ concentrations.

-

Express the results as µmol H₂O₂ per gram of fresh weight.

Total Flavonoid Content Assay

This protocol uses the aluminum chloride colorimetric method to determine the total flavonoid content.[11][12]

a) Reagents:

-

Methanol

-

10% Aluminum chloride (AlCl₃)

-

1 M Potassium acetate (B1210297) (CH₃COOK)

-

Quercetin (for standard curve)

b) Procedure:

-

Prepare a sample extract by dissolving a known weight of dried plant material in methanol.

-

To 1 ml of the sample extract, add 3 ml of methanol, 0.2 ml of 10% AlCl₃, and 0.2 ml of 1 M potassium acetate.

-

Add distilled water to bring the final volume to 10 ml.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance at approximately 415 nm using a spectrophotometer.

-

Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with known concentrations of quercetin.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on mammalian cell lines.[4][13]

a) Materials:

-

Mammalian cell lines of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Test compound (e.g., the copper (II) complex).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

b) Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound exhibits a well-defined and unique mechanism of action in plants, serving as a valuable tool for enhancing crop protection. Its ability to induce a physical defense barrier through the modulation of peroxidases and flavonoid polymerization, without relying on conventional hormonal pathways, presents a promising avenue for the development of sustainable agricultural practices.

In the context of mammalian systems and drug development, the current body of research primarily highlights the potential of a 4-FPA derivative when incorporated into a copper (II) complex for cancer therapy. The intrinsic biological activity of 4-FPA itself remains a significant knowledge gap. Future research focusing on the direct effects of 4-FPA on mammalian cells is warranted to fully elucidate its pharmacological profile and to determine if it holds any therapeutic potential as a standalone agent. This guide provides a comprehensive summary of the current understanding of 4-FPA's mechanisms of action and offers detailed protocols to facilitate further investigation in both plant science and biomedical research.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. plant-stress.weebly.com [plant-stress.weebly.com]

- 3. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]

- 4. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [en.bio-protocol.org]

- 5. scilit.com [scilit.com]

- 6. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]

- 10. Measurement of Ascorbate Peroxidase Activity in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper(II) Complex Containing this compound Hydrazide and 1,10-Phenanthroline: A Prostate Cancer Cell-Selective and Low-Toxic Copper(II) Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Fluorophenoxyacetic Acid: Discovery, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a synthetic auxin analogue. The document details its historical context, synthesis via the Williamson ether synthesis, physicochemical properties, and its role in plant biology through the auxin signaling pathway.

Introduction and Historical Context

Phenoxyacetic acids, the parent family of this compound, have a significant history rooted in the development of plant growth regulators. While the precise date of the first synthesis of this compound is not well-documented in readily available literature, the broader class of phenoxyacetic acids gained prominence in the mid-20th century for their auxin-like activity, leading to the development of widely used herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and different activity profiles. This compound, a halogenated derivative, has been a subject of interest for its potential applications in agriculture and as a precursor for the synthesis of more complex biologically active molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| CAS Number | 405-79-8 | [1][3] |

| Melting Point | 104-104.5 °C | [3] |

| Appearance | White to light beige crystalline powder | [3] |

| Solubility | Soluble in ethanol (B145695) and water | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum available | |

| FTIR | Spectrum available |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-fluorophenol (B42351) is reacted with an ester of chloroacetic acid, followed by hydrolysis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-fluorophenol and ethyl chloroacetate (B1199739).

Materials:

-

4-Fluorophenol

-

Ethyl chloroacetate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Formation of Sodium 4-Fluorophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-fluorophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution of NaOH. Stir the mixture until the sodium hydroxide has completely reacted to form the sodium 4-fluorophenoxide salt.

-

Etherification: To the solution of sodium 4-fluorophenoxide, add an equimolar amount of ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the etherification is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide is added to hydrolyze the ester to the corresponding carboxylate salt. The mixture is refluxed for another 1-2 hours.

-

Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound. The final product is dried under vacuum.

Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Biological Activity: Auxin Signaling Pathway

This compound, as a synthetic auxin, exerts its biological effects by modulating the auxin signaling pathway in plants. This pathway is crucial for various aspects of plant growth and development.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins. This interaction leads to the ubiquitination of the Aux/IAA repressors and their subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

Caption: The canonical auxin signaling pathway.

References

4-Fluorophenoxyacetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorophenoxyacetic acid, a synthetic auxin analog with significant applications in agriculture. This document outlines its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Detailed experimental protocols and visual representations of its action pathways are included to support further research and development.

Core Chemical and Physical Data

This compound is a white to light yellow crystalline powder. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 405-79-8 | [1][2][3] |

| Molecular Weight | 170.14 g/mol | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][2][3] |

| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [2] |

| Melting Point | 104-104.5 °C | [4] |

| Purity | ≥98% | [1] |

Biological Activity and Mechanism of Action

This compound (4-FPA) exhibits two primary biological activities in plants: the induction of insect resistance in cereals and the promotion of parthenocarpy (fruit development without fertilization).

Induction of Insect Resistance in Cereals

4-FPA has been identified as a potent plant strengthener, enhancing the resistance of major cereals like rice, wheat, and barley to piercing-sucking insect pests such as the white-backed planthopper (Sogatella furcifera)[1][2][3].

The mechanism of action is distinct from the canonical plant defense pathways that are typically mediated by hormones like jasmonic acid or salicylic (B10762653) acid. Instead, 4-FPA application triggers a direct chemical defense response characterized by:

-

Metabolic Conversion: Upon absorption by the plant, 4-FPA is rapidly converted to 4-fluorophenol (B42351) (4-FP)[2].

-

Modulation of Reactive Oxygen Species and Enzymes: 4-FPA and 4-FP induce the production of hydrogen peroxide (H₂O₂) and peroxidases[1][2][3].

-

Flavonoid Polymerization: In the presence of H₂O₂ and peroxidases, 4-FP and endogenous flavonoids are catalyzed to form phenolic polymers[1][2][3].

-

Physical Barrier Formation: These flavonoid polymers are deposited in the parenchyma cells of the plant's leaf sheaths, creating a physical barrier that impedes the stylets of piercing-sucking insects from reaching the phloem to feed[1][2][3].

This mechanism has been shown to suppress insect pest populations and increase crop yields in field trials[1][3].

Induction of Parthenocarpy

As a synthetic auxin, 4-FPA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless fruits[1]. This is a desirable trait in many horticultural crops. While the specific signaling cascade for 4-FPA-induced parthenocarpy has not been fully elucidated, it is understood to follow the general mechanism of auxin-induced fruit set, which involves crosstalk with the gibberellin (GA) signaling pathway.

The proposed mechanism is as follows:

-

Auxin Accumulation: Application of 4-FPA increases the concentration of auxin in the plant's ovary, mimicking the hormonal surge that naturally occurs after successful pollination and fertilization.

-

Derepression of Auxin Response Factors (ARFs): High auxin levels lead to the degradation of Aux/IAA transcriptional repressors. This frees up ARFs to activate the expression of auxin-responsive genes.

-

Gibberellin Biosynthesis: Among the genes activated by ARFs are those involved in the biosynthesis of gibberellins, particularly bioactive GAs.

-

DELLA Protein Degradation: The resulting increase in GA levels promotes the degradation of DELLA proteins, which are repressors of GA signaling.

-

Promotion of Cell Division and Expansion: With both Aux/IAA and DELLA repressors removed, transcription factors that promote cell division and expansion are activated, leading to the growth of the ovary into a parthenocarpic fruit.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound's effects on plants.

Protocol 1: Insect Resistance Bioassay

Objective: To determine the effect of 4-FPA treatment on the survival rate of piercing-sucking insects.

Materials:

-

Cereal seedlings (e.g., rice, wheat, barley) at the 4-5 leaf stage.

-

This compound (4-FPA).

-

Hydroponic nutrient solution.

-

Neonate insects (e.g., white-backed planthopper nymphs).

-

Small cages for individual plants.

-

Growth chamber with controlled temperature, humidity, and photoperiod.

Procedure:

-

Plant Preparation: Grow cereal seedlings hydroponically in a growth chamber.

-

Treatment Application:

-

Prepare a stock solution of 4-FPA in acetone.

-

Add the 4-FPA stock solution to the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 mg/L).

-

For the control group, add an equivalent volume of acetone to the nutrient solution.

-

Acclimate the plants in the respective solutions for 24 hours.

-

-

Insect Infestation:

-

Place a cage over each individual plant.

-

Introduce a set number of neonate insects (e.g., 15 nymphs) into each cage.

-

-

Data Collection:

-

Record the number of surviving insects on each plant daily for a period of 7-9 days.

-

-

Analysis:

-

Calculate the survival rate for each treatment and control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Duncan's multiple range test) to determine significant differences between treatments.

-

Protocol 2: Analysis of Flavonoid Accumulation

Objective: To quantify the accumulation of flavonoids in plant tissue following 4-FPA treatment.

Materials:

-

Plant tissue (leaf sheaths) from treated and control plants (from Protocol 1).

-

Liquid nitrogen.

-

60% ethanol.

-

Constant temperature shaking incubator.

-

Centrifuge.

-

Spectrophotometer or HPLC-MS system.

-

Flavonoid standards (e.g., quercetin, kaempferol).

Procedure:

-

Sample Preparation:

-

Harvest leaf sheaths from 4-FPA-treated and control plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

-

Extraction:

-

Weigh approximately 0.1 g of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 60% ethanol.

-

Incubate in a shaking incubator at 60°C for 2 hours.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant containing the flavonoid extract.

-

-

Quantification (Colorimetric Method):

-

Use a commercial plant flavonoid assay kit or prepare the following reagents: 5% sodium nitrite, 10% aluminum nitrate, and 1 M sodium hydroxide.

-

Prepare a standard curve using a known flavonoid standard.

-

In a 96-well plate, mix the sample extract or standard with the reagents according to the assay's instructions.

-

Measure the absorbance at the specified wavelength (typically around 510 nm) using a spectrophotometer.

-

Calculate the flavonoid concentration in the samples based on the standard curve.

-

-

Quantification (HPLC-MS Method):

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the sample using an HPLC-MS system equipped with a C18 column.

-

Use a gradient elution program with solvents such as acetonitrile (B52724) and water with 0.1% formic acid.

-

Identify and quantify specific flavonoids by comparing retention times and mass spectra to those of known standards.

-

-

Analysis:

-

Compare the flavonoid content between the 4-FPA-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol 3: Evaluation of Parthenocarpy Induction

Objective: To assess the ability of 4-FPA to induce parthenocarpic fruit development.

Materials:

-

Flowering plants of a species known to be responsive to auxin-induced parthenocarpy (e.g., tomato, cucumber).

-

This compound (4-FPA).

-

Lanolin paste or a suitable solvent with a surfactant.

-

Fine paintbrush or syringe.

-

Tags for labeling flowers.

Procedure:

-

Plant Preparation:

-

Grow plants to the flowering stage.

-

Select unopened flower buds and emasculate them carefully to prevent self-pollination.

-

Cover the emasculated flowers with small bags for 24-48 hours to ensure the stigma is receptive and to prevent stray pollination.

-

-

Treatment Application:

-

Prepare a solution or paste of 4-FPA at various concentrations (e.g., 25, 50, 100 mg/L).

-

Apply a small amount of the 4-FPA preparation directly to the stigma and ovary of the emasculated flowers.

-

For the control group, apply the solvent or paste without 4-FPA.

-

A positive control group should be included where flowers are allowed to be naturally pollinated.

-

Label each treated flower with the date and treatment.

-

-

Data Collection:

-

Monitor the flowers for several weeks.

-

Record the percentage of fruit set for each treatment group.

-

For the fruits that develop, measure their size, weight, and other morphological characteristics at maturity.

-

Cut the fruits open to confirm the absence of developed seeds.

-

-

Analysis:

-

Compare the fruit set percentage and fruit characteristics between the 4-FPA treatments, the negative control, and the positive control.

-

Use statistical analysis (e.g., chi-squared test for fruit set, ANOVA for fruit measurements) to evaluate the significance of the results.

-

References

- 1. youtube.com [youtube.com]

- 2. The hormone regulatory mechanism underlying parthenocarpic fruit formation in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Auxin Metabolism Is Involved in Fruit Set and Early Fruit Development in the Parthenocarpic Tomato “R35-P” [frontiersin.org]

The Solubility Profile of 4-Fluorophenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Fluorophenoxyacetic acid (4-FPAA), a compound of interest in various research and development sectors. Understanding the solubility of 4-FPAA in different solvents is critical for its application in synthesis, formulation, and biological studies. This document outlines key solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid organic acid like this compound, its solubility is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the temperature of the system. In drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.

Solubility Data of this compound

While extensive quantitative solubility data for this compound is not widely published, this section provides an illustrative summary of expected solubility trends in a range of common laboratory solvents. These values are representative and intended to guide solvent selection for experimental work. It is observed that organotin(IV) derivatives of this compound exhibit solubility in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[1] This suggests that the parent acid may also show some degree of solubility in these solvents.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Dichloromethane | Nonpolar | Low to Moderate |

| Toluene | Nonpolar | Low |

| n-Hexane | Nonpolar | Very Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

Note: The data in this table is illustrative and based on general principles of solubility for similar organic acids. Experimental determination is necessary for precise values.

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a solid compound like this compound. The protocol combines the equilibrium-based shake-flask method with the quantitative gravimetric analysis.

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2][3][4][5]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Constant temperature bath or incubator

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and transfer it to a clean, dry vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[5]

-

Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle for a sufficient time to allow for the sedimentation of the excess solid.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean, pre-weighed container.

Gravimetric Analysis for Quantification

The gravimetric method is a straightforward and accurate technique for determining the concentration of the dissolved solute.[6][7][8][9]

Materials and Equipment:

-

Pre-weighed evaporation dish or watch glass

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Transfer: Accurately weigh the container with the filtered saturated solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and cooling process until a constant weight is achieved.[6][7]

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + dried solute) - (Weight of empty container)] / (Volume of solvent in the aliquot) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Fluorophenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorophenoxyacetic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines the typical experimental protocols for obtaining such spectra, offering a foundational understanding for researchers.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-fluorophenoxy)acetic acid

-

Appearance: White to light beige crystalline powder

-

Melting Point: 104-104.5 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from established spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | Data not available in search results | Methylene Protons (-CH₂-) |

| Data not available in search results | Data not available in search results | Data not available in search results | Carboxylic Acid Proton (-COOH) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Carbonyl Carbon (-C=O) |

| Data not available in search results | Aromatic Carbon bonded to Oxygen |

| Data not available in search results | Aromatic Carbon bonded to Fluorine |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Broad | O-H stretch (Carboxylic Acid) |

| Data not available in search results | Strong | C=O stretch (Carboxylic Acid) |

| Data not available in search results | Medium | C-O stretch (Ether) |

| Data not available in search results | Medium | C-F stretch |

| Data not available in search results | Medium | Aromatic C-H stretch |

| Data not available in search results | Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 170 | Data not available in search results | [M]⁺ (Molecular Ion) |

| 112 | Data not available in search results | [M - COOH - H]⁺ |

| Other significant peaks | Data not available in search results | Fragment Ions |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Instruments:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

-

NMR spectrometer (e.g., 300 or 500 MHz)

-

NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID) signal.

-

The FID is then Fourier transformed by the software to generate the ¹H NMR spectrum.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral parameters. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5]

-

Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

-

Acquire and process the FID to obtain the ¹³C NMR spectrum.

-

-

Data Processing: Process the spectra using the spectrometer's software. This includes phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Instruments:

-

This compound sample

-

FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)

-

Spatula

Procedure (using ATR accessory):

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument measures the infrared radiation that is absorbed by the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹) and the y-axis as percent transmittance or absorbance.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Materials and Instruments:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatograph (GC) inlet system

Procedure (using a direct insertion probe):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube or onto the tip of the direct insertion probe.

-

Introduction into the Mass Spectrometer: Insert the probe into the high-vacuum source of the mass spectrometer.

-

Vaporization: Gently heat the probe to vaporize the sample into the ion source.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The instrument's software records and displays the mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

- 1. p-Fluorophenoxyacetic acid [webbook.nist.gov]

- 2. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

A Technical Guide to the Research Applications of 4-Fluorophenoxyacetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluorophenoxyacetic acid (4-FPA) is a synthetic phenoxyacetic acid derivative with notable potential across diverse scientific fields. While structurally related to auxin-like plant growth regulators, its primary research interest lies in its role as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have demonstrated significant promise in medicinal chemistry, particularly as anticancer and antimicrobial agents. In agriculture, 4-FPA itself shows utility in inducing plant defense mechanisms. This guide provides an in-depth overview of the synthesis, derivatization, and key research applications of 4-FPA, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Compound Profile

This compound, also known as p-Fluorophenoxyacetic acid, is an aromatic carboxylic acid. The presence of a fluorine atom on the phenyl ring is a key feature, often enhancing the pharmacological properties of its derivatives.

| Property | Data | Reference |

| Chemical Name | 2-(4-fluorophenoxy)acetic acid | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| CAS Number | 405-79-8 | [1][2] |

| Appearance | Solid Powder | [1] |

| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [1][3] |

Synthesis and Derivatization Pathways

The synthesis of 4-FPA is straightforward, typically involving the reaction of 4-fluorophenol (B42351) with an acetate (B1210297) source. This core molecule serves as a crucial starting material for producing a wide array of derivatives, most notably hydrazides and, subsequently, thio/semicarbazides, which are scaffolds for various bioactive compounds.

Caption: General synthesis workflow for 4-FPA and its key derivatives.

Research Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates in drug discovery, with significant findings in anticancer and antimicrobial research.

Anticancer Activity

The most explored therapeutic application for 4-FPA derivatives is in oncology. Thio/semicarbazides and metal complexes derived from this compound hydrazide have shown potent cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of 4-FPA Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| AB2 (1-(2-Chlorophenyl)-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | IC₅₀ | 108.14 | [4][5] |

| AB1 (1-Phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | LNCaP (Prostate) | IC₅₀ | 252.14 | [4] |

| AB1 (1-Phenyl-4-(4-fluorophenoxyacetyl)thiosemicarbazide) | G-361 (Melanoma) | IC₅₀ | 369.37 | [4] |

| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | Sarcoma 180 | IC₅₀ | 4.16 | [6] |

| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | PNT-2 (Non-tumor) | IC₅₀ | > 25 | [7] |

| [Cu(4-fh)(phen)(ClO₄)₂] (Complex 1) | LNCaP (Prostate) | IC₅₀ | ~12.5 | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: A copper(II) complex incorporating this compound hydrazide (Complex 1) has been shown to be particularly effective and selective against tumor cells.[6][8] Its mechanism involves inducing DNA damage, which leads to cell cycle arrest in the G0/G1 phase. This arrest subsequently triggers apoptosis (programmed cell death), a process that appears to be initiated by autophagy dysfunction.[6][8][9]

Caption: Proposed anticancer signaling pathway for a 4-FPA derivative complex.

Antimicrobial Potential

Organotin(IV) derivatives and copper complexes of 4-FPA have demonstrated notable antimicrobial properties. Research has highlighted their potential against various bacterial and fungal strains.[10] For instance, a ternary copper(II) complex with this compound hydrazide showed a synergistic effect when combined with antibiotics like Polymyxin B against Salmonella Typhimurium.[11] This suggests a potential role in overcoming antibiotic resistance by acting on the microbial cell membrane.[11]

Research Applications in Agrochemicals

4-FPA and its analogs are recognized as synthetic auxins, a class of plant growth regulators.[12] Their applications in agriculture focus on improving crop resilience and yield.

Plant Growth Regulation

Like other phenoxyacetic acids (e.g., 4-CPA, 2,4-D), 4-FPA exhibits auxin activity, which can be used to promote fruit setting and induce parthenocarpy (the development of fruit without prior fertilization).[1][12]

Induced Pest Resistance

A significant application of 4-FPA is in protecting crops from pests. In rice, it has been shown to protect against piercing-sucking insects like the white-backed planthopper (WBPH).[1][13]

Mechanism of Action: When applied to rice plants, 4-FPA acts as a chemical elicitor. It triggers the phenylpropanoid biosynthesis pathway, leading to the formation and deposition of lignin-like phenolic polymers in the plant's parenchyma cells. These polymers create a physical barrier that inhibits the insect's stylet from reaching the phloem to feed, thereby protecting the plant.[13]

Caption: Mechanism of 4-FPA-induced insect resistance in plants.

Key Experimental Protocols

Synthesis of 2-(4-fluorophenoxy)acetic acid

This protocol is adapted from the method described by Prabhuswamy et al.[14]

-

Dissolve 4-fluorophenol (1 equivalent) and ethyl chloroacetate (1 equivalent) in acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate (K₂CO₃) as a catalyst.

-

Reflux the mixture for 7-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

-

Hydrolyze the resulting ester using a solution of sodium hydroxide (B78521) in a water/ethanol (B145695) mixture.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the this compound.

-

Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide (B42300) Derivatives

This protocol is based on the general synthesis pathway for compounds AB1-AB6.[4][5]

-

Prepare this compound hydrazide by reacting 4-FPA with hydrazine hydrate (see section 2).

-

Dissolve the this compound hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the appropriate substituted isothiocyanate (e.g., phenyl isothiocyanate for compound AB1) (1 equivalent) to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

-

Allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified thiosemicarbazide derivative under vacuum.

In Vitro Cytotoxicity (MTT) Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on methods used in the evaluation of 4-FPA derivatives.[4][7]

-

Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., AB2) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity. While its inherent auxin-like properties are of interest in agriculture for pest resistance and growth regulation, its primary potential lies in its use as a foundational scaffold in medicinal chemistry. The ease of its synthesis and derivatization allows for the creation of extensive libraries of novel compounds. Future research should focus on:

-

Optimizing Anticancer Derivatives: Further structure-activity relationship (SAR) studies to improve the selectivity and potency of anticancer derivatives, particularly metal complexes.

-

Exploring Antimicrobial Mechanisms: Elucidating the precise mechanisms by which its derivatives overcome antimicrobial resistance.

-

Broadening Agrochemical Applications: Investigating its effectiveness as a pest resistance elicitor in a wider range of crops and against different types of pests.

-

Investigating Other Therapeutic Areas: Exploring the potential of 4-FPA derivatives in other areas, such as for the anti-inflammatory and analgesic properties that have been suggested.[15][16]

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A selective CuII complex with this compound hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 13. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

Synthesis of 4-Fluorophenoxyacetic Acid from 4-Fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-fluorophenoxyacetic acid from 4-fluorophenol (B42351). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document outlines the reaction mechanism, detailed experimental protocols, and data presentation to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its preparation from 4-fluorophenol is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a straightforward and efficient route to the desired aryloxyacetic acid.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-fluorophenol is achieved by reacting the sodium or potassium salt of 4-fluorophenol with a haloacetic acid, typically chloroacetic acid or its ester. The overall reaction is depicted below:

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

The reaction proceeds in two main steps:

-

Deprotonation: The acidic proton of the hydroxyl group of 4-fluorophenol is abstracted by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the more nucleophilic 4-fluorophenoxide ion.

-

Nucleophilic Substitution (SN2): The 4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its ester) in a concerted SN2 reaction. This displaces the chloride ion and forms the ether linkage, yielding this compound.

Experimental Protocols

Two common protocols for the Williamson ether synthesis of aryloxyacetic acids are presented below. These can be adapted for the synthesis of this compound.

Protocol 1: Aqueous Synthesis with Chloroacetic Acid

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids in an aqueous medium.

Materials and Equipment:

-

4-Fluorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and vacuum filtration apparatus

-

pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide or potassium hydroxide in distilled water.

-

To this solution, add one molar equivalent of 4-fluorophenol and stir until a homogenous solution of the sodium or potassium 4-fluorophenoxide is formed.

-

In a separate beaker, dissolve one molar equivalent of chloroacetic acid in a minimal amount of water.

-

Slowly add the chloroacetic acid solution to the stirred solution of the 4-fluorophenoxide in the round-bottom flask.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the this compound to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from hot water or an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: Synthesis with Ethyl Chloroacetate in Acetone (B3395972)

This protocol is based on a reported synthesis of 2-(4-fluorophenoxy)acetic acid.[1]

Materials and Equipment:

-

4-Fluorophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add 4-fluorophenol, anhydrous potassium carbonate (as the base), and acetone (as the solvent).

-

To this stirred suspension, add ethyl chloroacetate.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate using a rotary evaporator to obtain the crude ethyl 4-fluorophenoxyacetate.

-

Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

-

Dry the purified product.

Data Presentation

Quantitative data for the starting materials and the product are summarized in the tables below.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 45-48 | 185 |